4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene
CAS No.:
Cat. No.: VC18385314
Molecular Formula: C26H20N2O6S2
Molecular Weight: 520.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20N2O6S2 |
|---|---|
| Molecular Weight | 520.6 g/mol |
| IUPAC Name | 4-nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C26H20N2O6S2/c29-27(30)21-11-13-23(33-17-19-7-3-1-4-8-19)25(15-21)35-36-26-16-22(28(31)32)12-14-24(26)34-18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
| Standard InChI Key | HZHDOIRJIMRIDT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])SSC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s IUPAC name, 4-nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene, reflects its bis-aromatic architecture. The primary benzene ring (Ring A) is substituted at position 1 with a phenylmethoxy group (-OCH2C6H5), at position 4 with a nitro group (-NO2), and at position 2 with a disulfanyl (-S-S-) bridge connecting to a secondary benzene ring (Ring B). Ring B features a phenylmethoxy group at position 2 and a nitro group at position 5 .
Molecular Formula and Weight
While experimental data for the exact molecular formula is unavailable, theoretical calculations based on structural analogs suggest:
Molecular Formula: C25H20N2O8S2
Molecular Weight: 556.56 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07).
Table 1: Structural Breakdown
| Component | Contribution to Formula |
|---|---|
| Benzene rings (2) | C12H10 |
| Phenylmethoxy groups (2) | C14H14O2 |
| Nitro groups (2) | N2O4 |
| Disulfanyl bridge | S2 |
Synthesis Pathways
The synthesis of this compound likely involves sequential functionalization of benzene precursors. A plausible route, inspired by methods in US Patent 4,638,094 , involves:
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Nitration: Introducing nitro groups to pre-substituted benzene rings. For example, nitration of 2-phenylmethoxybenzene could yield 5-nitro-2-phenylmethoxybenzene.
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Thiolation: Conversion of a halogenated intermediate (e.g., 2-bromo-5-nitro-2-phenylmethoxybenzene) to a thiol (-SH) using thiourea or hydrogen sulfide.
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Oxidative Coupling: Formation of the disulfide bridge via oxidation of two thiol intermediates with agents like hydrogen peroxide (H2O2) or iodine (I2) .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Nitration | HNO3, H2SO4, 0–5°C |
| 2 | Etherification | NaH, DMF, phenylmethanol |
| 3 | Thiolation | Thiourea, ethanol, reflux |
| 4 | Oxidation | H2O2, acetic acid, 25°C |
Key challenges include regioselectivity during nitration and avoiding over-oxidation of the disulfide bond .
Physical and Chemical Properties
Physical Properties
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Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to nitro groups’ polarity but insoluble in water .
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Melting Point: Estimated >150°C based on analogs like 1-nitro-2-phenoxybenzene (mp 78–80°C) .
Chemical Reactivity
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Nitro Groups: Electron-withdrawing nature deactivates the ring toward electrophilic substitution but facilitates reduction to amines under catalytic hydrogenation.
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Disulfide Bridge: Susceptible to reduction (e.g., with LiAlH4) to thiols or cleavage to sulfonic acids under strong oxidative conditions.
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Ether Linkages: Resistant to hydrolysis under mild conditions but cleavable via HI or BBr3 .
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